5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

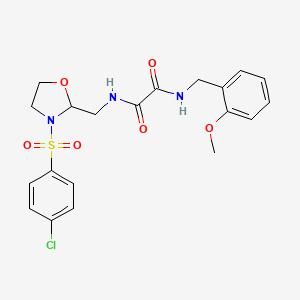

5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

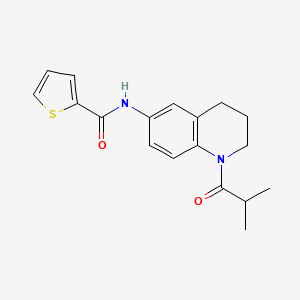

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to 5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These compounds were screened for their antimicrobial activities, with some exhibiting good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

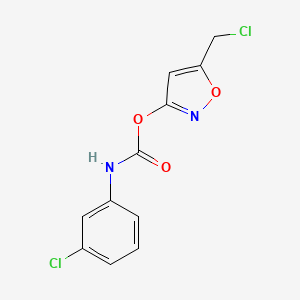

Solid-Phase Synthesis of C-terminal Peptide Amides

Albericio and Bárány (2009) discussed a solid-phase synthesis approach for C-terminal peptide amides, employing a similar chemical framework. The study emphasizes the chemical versatility of such compounds in peptide synthesis, showcasing their utility in generating bioactive peptides under mild conditions Albericio & Bárány, 2009.

Structural Characterization

Şahin et al. (2011) conducted X-ray diffraction and DFT-calculated studies on a compound closely related to this compound. The research provides valuable insights into the molecular structure, hydrogen bonding, and intermolecular interactions, contributing to a deeper understanding of the compound's chemical behavior Şahin et al., 2011.

Enzyme Inhibition Studies

Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from this compound and investigated their lipase and α-glucosidase inhibition. The study identified compounds with significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications Bekircan, Ülker, & Menteşe, 2015.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzyl azide to form the corresponding triazole intermediate, which is then coupled with 4-cyanobenzoyl chloride to yield the final product.", "Starting Materials": [ "4-chloroaniline", "3,4-dimethoxybenzyl azide", "4-cyanobenzoyl chloride", "Sodium azide", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in methanol and add sodium azide. Stir the mixture at room temperature for 30 minutes to form the corresponding azide intermediate.", "Step 2: Add 3,4-dimethoxybenzyl azide to the reaction mixture and stir at room temperature for 24 hours to form the triazole intermediate.", "Step 3: Add 4-cyanobenzoyl chloride and triethylamine to the reaction mixture and stir at room temperature for 24 hours to yield the final product.", "Step 4: Purify the product by column chromatography using ethyl acetate and water as eluents." ] } | |

CAS-Nummer |

1291858-16-6 |

Molekularformel |

C18H18ClN5O3 |

Molekulargewicht |

387.82 |

IUPAC-Name |

5-(4-chloroanilino)-N-[(3,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-14-8-3-11(9-15(14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

InChI-Schlüssel |

YRXHWNLEAZLUIF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)

![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2993508.png)